(1H-indazol-5-yl)methyl 2-methyl-6-oxo-4-(4-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indazol-5-yl)methyl 2-methyl-6-oxo-4-(4-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate: is a complex organic compound characterized by its indazole and tetrahydropyridine moieties
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing promise in areas such as enzyme inhibition.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the C-H activation of imidate esters followed by oxidative coupling with anthranils . This reaction is often facilitated by cooperative Co- and Cu-catalyzed processes in the absence of metal oxidants. The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to handle the compound's complexity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities.
Tetrahydropyridine derivatives: These compounds contain the tetrahydropyridine moiety and are used in various chemical syntheses.
Uniqueness: (1H-indazol-5-yl)methyl 2-methyl-6-oxo-4-(4-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of indazole and tetrahydropyridine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1H-indazol-5-ylmethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-10-30-19-7-5-17(6-8-19)20-12-22(28)26-15(2)23(20)24(29)31-14-16-4-9-21-18(11-16)13-25-27-21/h4-9,11,13,20H,3,10,12,14H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLSDSHPSGPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)OCC3=CC4=C(C=C3)NN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.